molecular formula C9H8N2O B1326463 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1000342-69-7

4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B1326463
CAS No.: 1000342-69-7
M. Wt: 160.17 g/mol
InChI Key: KKJQTBKKEANCCA-UHFFFAOYSA-N
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Description

Electronic Effects

  • The [3,2-c] ring fusion creates a dipole moment of 3.2 D , higher than 7-azaindole’s 2.8 D , due to asymmetric charge distribution from the aldehyde group .
  • The methyl group at position 4 reduces $$ \pi $$-electron density at C5 (–0.12 e vs. –0.09 e in 7-azaindole), as shown by Natural Population Analysis (NPA) .

Reactivity Trends

  • Aldehyde substitution at position 3 enhances electrophilicity, enabling nucleophilic additions absent in non-functionalized azaindoles .
  • Methylation at position 4 sterically hinders electrophilic substitution at C5, contrasting with 7-azaindole’s reactivity at C3 .

Table 4: Comparative Properties of Azaindole Derivatives

Property This compound 7-Azaindole 5-Azaindole-3-carbaldehyde
Dipole Moment (D) 3.2 2.8 3.0
$$ \pi $$-Density at C5 (e) –0.12 –0.09 –0.14
Electrophilic Reactivity Site C3 (aldehyde) C3 C3 (aldehyde)

Properties

IUPAC Name

4-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-9-7(5-12)4-11-8(9)2-3-10-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJQTBKKEANCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646750
Record name 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-69-7
Record name 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formylation of Pyrrolopyridine Precursors

A direct approach involves the formylation of a suitably substituted pyrrolopyridine intermediate. For example, the synthesis of 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde was achieved by treating 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine with phosphoryl trichloride (POCl3) in N,N-dimethylformamide (DMF) at 0–20 °C, followed by workup with sodium hydroxide and extraction to isolate the aldehyde product in 59.9% yield as a white solid. This method leverages the Vilsmeier–Haack reaction, a classical formylation technique using POCl3/DMF.

Construction of the Pyrrolopyridine Core via Cyclization

Another strategy involves the synthesis of the pyrrolopyridine core through palladium-catalyzed cross-coupling reactions and base-mediated cyclization. This approach is exemplified in the preparation of related pyrrolopyridine derivatives, where:

  • A bromo-substituted pyridine intermediate undergoes Sonogashira cross-coupling with an ethynyl heterocycle.
  • Subsequent base-mediated cyclization forms the fused pyrrolopyridine ring.
  • Functional group manipulations, including protection/deprotection and substitution at nitrogen or carbon positions, are performed to install desired substituents.

Although this method is more complex, it allows for greater structural diversity and precise substitution patterns, including methylation and formylation steps.

Detailed Preparation Method (Example from Literature)

Step Reagents & Conditions Description Yield (%) Notes
1 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (500 mg, 3.00 mmol) in DMF (5 mL) + POCl3 (1.38 g, 9.00 mmol) at 0 °C, stirred 2 h at room temp under N2 Vilsmeier–Haack formylation to introduce aldehyde at C-3 59.9 Workup with 1M NaOH to pH 10, extraction with CH2Cl2, drying over Na2SO4
2 Purification by filtration and concentration under reduced pressure Isolation of 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde - White solid, MS m/z: 195 [M+H]+

This method can be adapted to the methyl-substituted analog by replacing the chloro substituent with a methyl group at the 4-position, followed by similar formylation conditions.

Alternative Synthetic Routes and Functionalization

  • Methylation: Alkylation of the pyrrolopyridine nitrogen or carbon positions can be achieved using alkyl halides in the presence of bases such as sodium hydride, as demonstrated in related pyrrolopyridine derivatives.
  • Cross-Coupling and Cyclization: The use of palladium-catalyzed Sonogashira coupling followed by base-mediated ring closure allows for the assembly of the pyrrolopyridine core with various substituents, including methyl groups and aldehydes introduced via subsequent functional group transformations.
  • Protection/Deprotection Steps: To facilitate selective reactions, protecting groups such as tert-butyl carbamates (Boc) are employed on nitrogen atoms, which are later removed by trifluoroacetic acid (TFA) treatment.

Summary Table of Key Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations Yield Range
Vilsmeier–Haack Formylation POCl3, DMF Electrophilic formylation Direct aldehyde introduction, straightforward Requires pre-formed pyrrolopyridine, moderate yield ~60%
Pd-Catalyzed Cross-Coupling + Cyclization Pd catalyst, Sonogashira reagents, base Cross-coupling and ring closure High structural diversity, precise substitution Multi-step, requires protection/deprotection Variable, up to 88% for intermediates
Alkylation Alkyl halides, NaH N- or C-alkylation Simple methylation step May require careful control to avoid over-alkylation 70–90% in related systems

Research Findings and Considerations

  • The Vilsmeier–Haack reaction remains a reliable method for introducing the aldehyde group at the 3-position of the pyrrolopyridine ring, especially when starting from a halogenated or methylated pyrrolopyridine precursor.
  • Palladium-catalyzed cross-coupling strategies enable the synthesis of complex pyrrolopyridine derivatives with tailored substitution patterns, including methyl and aldehyde groups, but involve more synthetic steps and require careful optimization of reaction conditions.
  • Protection strategies are crucial for selective functionalization, particularly when multiple reactive sites are present on the heterocyclic scaffold.
  • Alkylation methods for introducing methyl groups at the 4-position or nitrogen atom are well-established and can be integrated into the synthetic sequence either before or after ring closure, depending on the desired substitution pattern.

Chemical Reactions Analysis

4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research has shown that 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde exhibits potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are crucial in cancer cell proliferation and survival. The compound binds to the tyrosine kinase domain of FGFRs, preventing their autophosphorylation and activation. This leads to inhibited proliferation of cancer cells, particularly in breast cancer models, and induces apoptosis .

Anti-inflammatory Properties :
The compound has also been investigated for its anti-inflammatory effects. It inhibits matrix metalloproteinases (MMPs), which are involved in various inflammatory processes. For instance, derivatives of this compound have shown IC50 values as low as 3 nM for MMP-2, indicating strong potential as anti-inflammatory agents .

Biological Studies

Enzyme Interactions :
In biochemical assays, this compound serves as a probe for studying enzyme interactions. Its ability to inhibit specific enzymes makes it valuable for understanding metabolic pathways and cellular signaling mechanisms .

Diabetes Research :
Pyrrolo derivatives related to this compound have demonstrated antidiabetic effects by enhancing glucose uptake in muscle and fat cells without affecting insulin levels. Such properties suggest potential applications in the treatment of metabolic disorders .

Industrial Applications

Synthesis of Pharmaceuticals :
This compound acts as a building block in the synthesis of various pharmaceuticals, contributing to the development of new therapeutic agents. Its unique chemical properties allow for the creation of complex organic molecules that are essential in drug development .

Agrochemical Development :
In addition to medicinal applications, this compound is being explored for use in agrochemicals. Its biological activity can be harnessed to develop new pesticides or herbicides that target specific plant pathogens or pests while minimizing environmental impact .

Case Study 1: Anticancer Research

A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The mechanism was attributed to FGFR inhibition, highlighting the compound's potential as an anticancer therapeutic .

Case Study 2: Anti-inflammatory Activity

In vitro studies assessed the inhibitory effects of derivatives of this compound on MMPs involved in tissue remodeling during inflammation. The results indicated that certain derivatives not only inhibited MMP activity but also showed low cytotoxicity towards normal cells, suggesting their safety and efficacy as anti-inflammatory agents .

Data Tables

Application AreaSpecific ActivityReference
Medicinal ChemistryFGFR inhibition; anticancer properties
Anti-inflammatoryMMP inhibition; potential therapeutic uses
Biological StudiesEnzyme interaction studies
Industrial UseBuilding block for pharmaceuticals
AgrochemicalsDevelopment of targeted pesticides

Mechanism of Action

The mechanism of action of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS RN Key Functional Group
This compound C₉H₈N₂O 160.17 Not Available Carbaldehyde
5H-Furo[3,2-c]quinolin-4-one C₁₁H₇NO₂ 185.18 Not Provided Ketone
1-Methyl-1H-pyrazole-4-carbaldehyde C₅H₆N₂O 110.11 25016-11-9 Carbaldehyde
Methyl 1H-pyrazole-3-carboxylate C₅H₆N₂O₂ 126.11 15366-34-4 Ester

Research Findings and Limitations

  • Furoquinolinones: Studies show that substituents on fused heterocycles significantly affect solubility and biological activity . The methyl and carbaldehyde groups in the target compound may similarly modulate its properties.
  • Gaps : Direct data on this compound are scarce; most insights are extrapolated from structural analogs. Further studies on its synthesis, crystallography, and reactivity are needed.

Biological Activity

4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound, characterized by its pyrrole and pyridine rings, has garnered attention for its biological activities, particularly in the fields of oncology and anti-inflammatory research.

  • Molecular Formula: C9H8N2O
  • Molecular Weight: 160.17 g/mol
  • Structure: The compound features a methyl group at the 4-position of the pyrrole ring and an aldehyde functional group at the 3-position of the pyridine ring, contributing to its reactivity and biological profile .

Anti-Cancer Properties

Recent studies have indicated that this compound exhibits promising anti-cancer activity. It has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been linked to the inhibition of MPS1 (Monopolar Spindle 1), a kinase critical for proper cell division. In vitro assays demonstrated that this compound can effectively reduce cell viability in various cancer cell lines, including HCT116 human colon cancer cells, with an IC50 value of approximately 0.55 μM .

Anti-Inflammatory and Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess anti-inflammatory and antimicrobial properties. While detailed mechanisms remain to be elucidated, initial findings indicate that it could interact with inflammatory pathways and microbial targets, potentially leading to therapeutic applications in treating infections and inflammatory diseases .

Though extensive research is still required to fully understand the mechanism of action of this compound, current studies suggest it may interact with various biological targets related to cancer pathways. Its ability to bind selectively to enzymes like MPS1 is crucial for its potential therapeutic roles .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-CancerInhibition of MPS1; reduced cell viability
Anti-InflammatoryPotential modulation of inflammatory pathways
AntimicrobialInitial evidence for activity against microbes

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving multi-step reactions. These methods typically utilize starting materials that undergo condensation reactions, followed by purification techniques such as chromatography to isolate the desired product .

Q & A

Q. What are the common synthetic routes for 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using K₂CO₃ as a base catalyst, as demonstrated in analogous pyrazole-carbaldehyde syntheses . Palladium-catalyzed cross-coupling reactions (e.g., with PdCl₂(PPh₃)₂) under microwave irradiation (80–150°C, 30–60 minutes) are also effective, particularly for introducing pyridyl or aryl substituents . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation, with chemical shifts for the aldehyde proton (~9.8–10.0 ppm) and pyrrolo-pyridine protons providing diagnostic signals . Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) . Discrepancies between calculated and observed isotopic patterns in MS should be analyzed to rule out impurities .

Q. How should researchers safely handle and store this compound?

  • Methodological Answer : Due to the aldehyde group’s reactivity, store the compound under inert gas (argon or nitrogen) at –20°C, protected from light and moisture . Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Q. What is the role of the methyl substituent in the compound’s reactivity?

  • Methodological Answer : The methyl group at position 4 acts as an electron-donating group, enhancing the nucleophilicity of adjacent positions (e.g., C-2 and C-5) in electrophilic substitution reactions. This steric and electronic influence can direct regioselectivity in further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized for microwave-assisted synthesis of this compound?

  • Methodological Answer : Key parameters include:
  • Temperature : 120–150°C for optimal yield without decomposition.
  • Catalyst loading : 5–10 mol% PdCl₂(PPh₃)₂ for efficient coupling .
  • Solvent : DMF or DMAc for high dielectric heating in microwave reactors.
    Monitor progress via Thin-Layer Chromatography (TLC) and adjust reaction time (30–90 minutes) based on intermediate stability .

Q. How do researchers resolve contradictions in reported reaction yields across different synthetic methods?

  • Methodological Answer : Contradictions often arise from variations in catalysts (Pd vs. Cu), solvents (DMF vs. THF), or base strength (K₂CO₃ vs. Et₃N) . Systematic Design of Experiments (DoE) can identify critical factors. For example, replacing K₂CO₃ with Cs₂CO₃ in nucleophilic substitutions may improve yields by enhancing deprotonation efficiency .

Q. What strategies ensure regioselective functionalization of the pyrrolo-pyridine core?

  • Methodological Answer :
  • Directing groups : Use the methyl group at C-4 to steer electrophilic attacks to C-2 or C-5 .
  • Protecting groups : Temporarily protect the aldehyde (e.g., as an acetal) during substitutions to prevent side reactions .
  • Metal coordination : Pd catalysts can direct cross-couplings to specific positions via intermediate π-complexation .

Q. How is computational modeling used to study reaction mechanisms involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states in Pd-catalyzed reactions, such as oxidative addition or reductive elimination steps . Validate computational predictions with kinetic isotope effects (KIEs) or Hammett plots to confirm mechanistic pathways .

Q. What methodologies assess the compound’s thermal stability for long-term storage?

  • Methodological Answer : Thermogravimetric Analysis (TGA) determines decomposition temperatures, while Differential Scanning Calorimetry (DSC) identifies phase transitions . If the compound shows instability above 25°C, store it at –20°C under argon with desiccants (e.g., molecular sieves) .

Q. How is this compound applied in structure-activity relationship (SAR) studies for drug discovery?

  • Methodological Answer :
    As a scaffold for kinase inhibitors or corticotropin-releasing factor (CRF) antagonists, introduce substituents (e.g., halogens, aryl groups) at C-2 or C-5 and evaluate bioactivity . Use in vitro assays (e.g., enzyme inhibition) and in vivo pharmacokinetic studies to establish SAR trends .

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